

In-Depth Technical Guide: CEP-5214 (Lestaurtinib) - Target Kinases and Binding Affinity

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Compound of Interest

Compound Name: CEP-5214

Cat. No.: B1684110

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Abstract

CEP-5214, also known as lestaurtinib or CEP-701, is a multi-targeted tyrosine kinase inhibitor. [1] Structurally related to staurosporine, this indolocarbazole alkaloid has been investigated for its therapeutic potential in various cancers. [2] This technical guide provides a comprehensive overview of the target kinases of **CEP-5214**, their corresponding binding affinities, the experimental methodologies used for these determinations, and the key signaling pathways modulated by this inhibitor.

Target Kinase Profile of CEP-5214 (Lestaurtinib)

CEP-5214 exhibits potent inhibitory activity against a range of tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the tropomyosin receptor kinase (Trk) family. [2] Its multi-targeted nature has been the basis for its investigation in various oncological indications, particularly in acute myeloid leukemia (AML) where FLT3 mutations are prevalent. [3]

Quantitative Binding Affinity Data

The binding affinity of **CEP-5214** for its target kinases is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to

reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for **CEP-5214** against a panel of kinases.

Target Kinase	IC50 (nM)	Assay Type	Reference
JAK2 (wild-type)	0.9	In vitro kinase assay	[4] [5]
FLT3	2-3	In vitro autophosphorylation assay	[2]
TrkA	< 25	In vitro kinase assay	[6]
Aurora Kinase A	8.1	Not specified	
Aurora Kinase B	2.3	Not specified	
PKC α	22	Biochemical	[3]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols for Kinase Inhibition Assays

The determination of the binding affinity of **CEP-5214** is primarily achieved through biochemical and cellular kinase assays.

Biochemical Kinase Assays

These assays directly measure the ability of **CEP-5214** to inhibit the enzymatic activity of purified kinases.[\[3\]](#)

- Radiometric Assays (e.g., HotSpot Assay): This method quantifies the transfer of a radiolabeled phosphate group (from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) to a specific peptide or protein substrate. The reaction mixture typically includes the purified kinase, the substrate, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured by detecting the incorporated radioactivity.[\[3\]](#)

- **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):** This assay format utilizes the transfer of energy between a donor fluorophore and an acceptor fluorophore when in close proximity. A biotinylated substrate and a phospho-specific antibody labeled with the respective fluorophores are commonly used. Phosphorylation of the substrate by the kinase brings the donor and acceptor together, generating a FRET signal. Inhibition of the kinase by **CEP-5214** leads to a reduction in this signal.[3]
- **Luminescence-Based Assays (e.g., ADP-Glo™):** These assays measure the amount of ADP produced during the kinase reaction. The ADP is subsequently converted to ATP, which is then used by a luciferase enzyme to generate a luminescent signal that is proportional to the kinase activity.[3]

A representative in vitro kinase assay for JAK2 involves a mixture of 20 mM HEPES (pH 7.2), 0.2 μ M ATP, 1 mM MnCl₂, 0.1% bovine serum albumin (BSA), the JAK2 enzyme, and varying concentrations of **CEP-5214**. The reaction proceeds for 20 minutes at room temperature, and the detection of the phosphorylated product is performed using a europium-labeled anti-phosphotyrosine antibody with a time-resolved fluorescence readout.[4]

Cellular Assays

Cellular assays assess the effect of **CEP-5214** on kinase activity within a cellular context, accounting for factors such as cell permeability and metabolism.

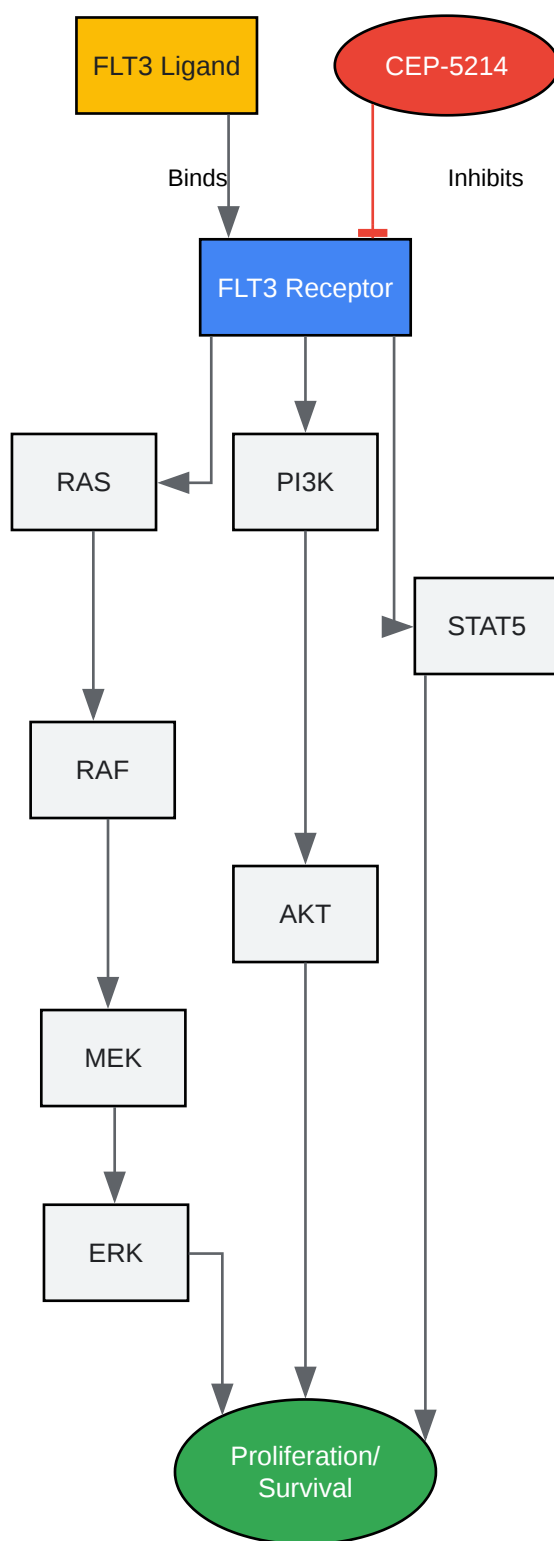
- **Phosphorylation Inhibition Assays:** Techniques like Western blotting or ELISA are employed to measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with **CEP-5214**. A reduction in the phosphorylation level indicates inhibition of the kinase.[3] For instance, the inhibition of FLT3 autophosphorylation can be measured in leukemia cell lines, such as MV4-11, which harbor an FLT3-ITD mutation.[3]

Signaling Pathways Targeted by CEP-5214

CEP-5214 exerts its cellular effects by inhibiting key signaling pathways that are often dysregulated in cancer.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[7] Activating mutations of FLT3 are common in acute myeloid leukemia (AML).[3] **CEP-5214** inhibits the autophosphorylation of both wild-type and mutated FLT3, thereby blocking downstream signaling cascades.[8] This inhibition disrupts pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell proliferation and survival.[3]

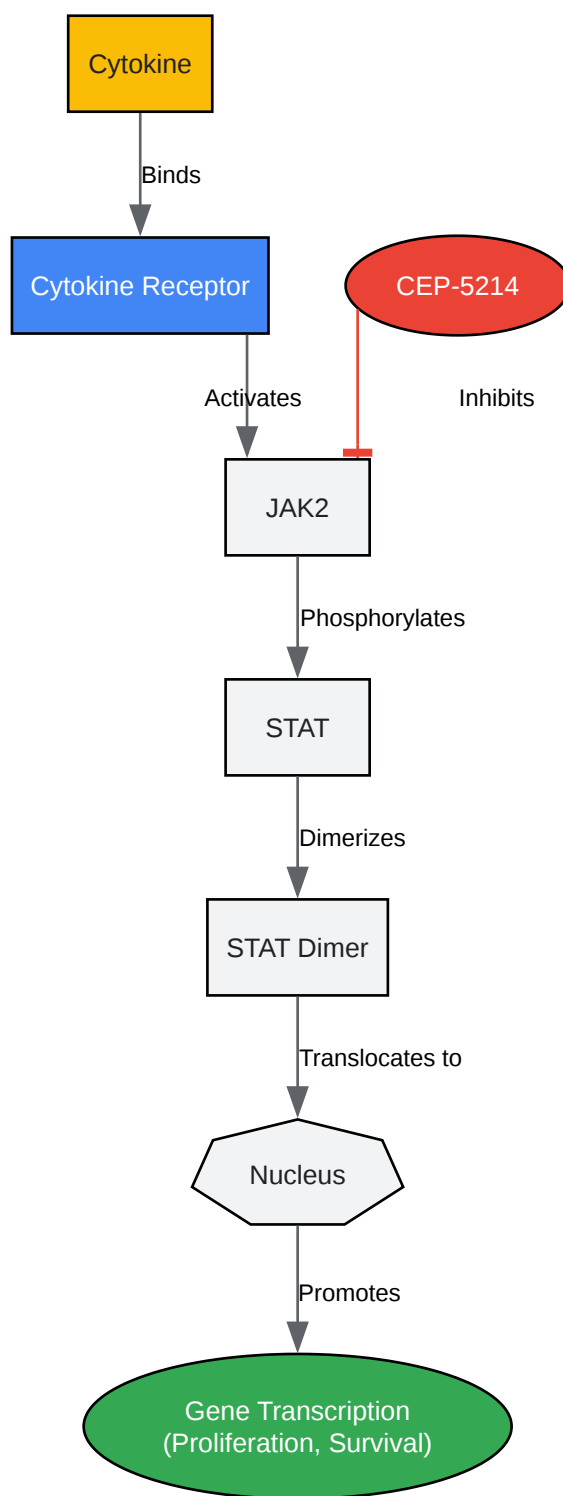


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FLT3 Signaling Pathway Inhibition by **CEP-5214**.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases are essential for signaling downstream of cytokine receptors.[9] The JAK/STAT pathway is frequently activated in various hematological malignancies.[9] **CEP-5214** is a potent inhibitor of JAK2, which leads to the suppression of the phosphorylation and activation of its downstream targets, STAT3 and STAT5.[4] This inhibition disrupts the transcription of genes involved in cell survival and proliferation.[9]

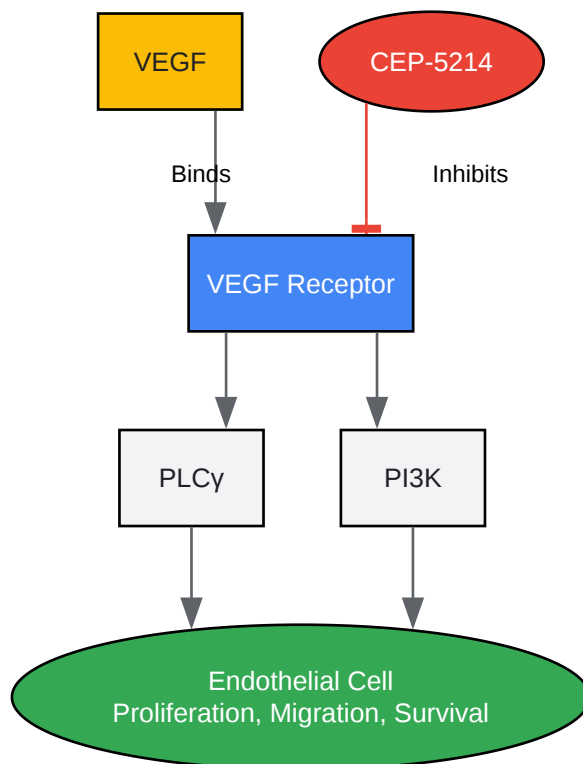


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JAK/STAT Signaling Pathway Inhibition by **CEP-5214**.

VEGFR Signaling Pathway

Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. While less emphasized than its activity against FLT3 and JAK2, **CEP-5214** has also been reported to inhibit VEGFRs, suggesting a potential anti-angiogenic mechanism of action. By inhibiting VEGFRs, **CEP-5214** can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival.



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VEGFR Signaling Pathway Inhibition by **CEP-5214**.

Conclusion

CEP-5214 (lestaurtinib) is a potent, multi-targeted kinase inhibitor with significant activity against FLT3, JAK2, and Trk kinases. Its mechanism of action involves the inhibition of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the target profile and mechanism of action of **CEP-5214**, which is essential for its rational application in preclinical research and clinical development.

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